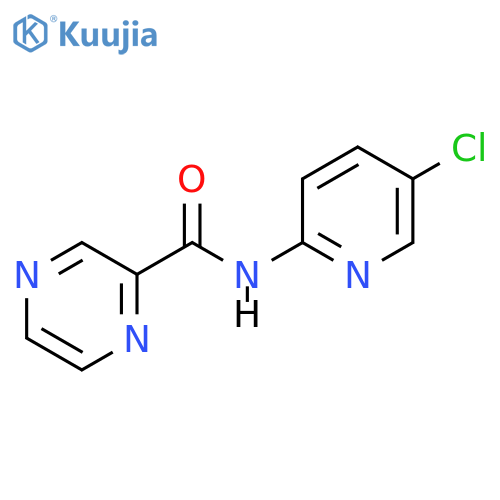Cas no 349125-10-6 (N-(5-Chloro-2-pyridinyl)-2-pyrazinecarboxamide (Zopiclone Impurity))

349125-10-6 structure
商品名:N-(5-Chloro-2-pyridinyl)-2-pyrazinecarboxamide (Zopiclone Impurity)
CAS番号:349125-10-6
MF:C10H7ClN4O
メガワット:234.642
CID:2085607
N-(5-Chloro-2-pyridinyl)-2-pyrazinecarboxamide (Zopiclone Impurity) 化学的及び物理的性質
名前と識別子
-
- N-(5-Chloro-2-pyridinyl)-2-pyrazinecarboxamide (Zopiclone Impurity)
- 5-(Chloropyridin-2-yl-carbamoyl)pyrazine
-
N-(5-Chloro-2-pyridinyl)-2-pyrazinecarboxamide (Zopiclone Impurity) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C380390-1000mg |
N-(5-Chloro-2-pyridinyl)-2-pyrazinecarboxamide (Zopiclone Impurity) |
349125-10-6 | 1g |
$ 207.00 | 2023-04-18 | ||
| TRC | C380390-10g |
N-(5-Chloro-2-pyridinyl)-2-pyrazinecarboxamide (Zopiclone Impurity) |
349125-10-6 | 10g |
$ 1200.00 | 2023-09-08 | ||
| TRC | C380390-1g |
N-(5-Chloro-2-pyridinyl)-2-pyrazinecarboxamide (Zopiclone Impurity) |
349125-10-6 | 1g |
$ 170.00 | 2022-06-06 | ||
| TRC | C380390-10000mg |
N-(5-Chloro-2-pyridinyl)-2-pyrazinecarboxamide (Zopiclone Impurity) |
349125-10-6 | 10g |
$ 1642.00 | 2023-04-18 |
N-(5-Chloro-2-pyridinyl)-2-pyrazinecarboxamide (Zopiclone Impurity) 関連文献
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
349125-10-6 (N-(5-Chloro-2-pyridinyl)-2-pyrazinecarboxamide (Zopiclone Impurity)) 関連製品
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
